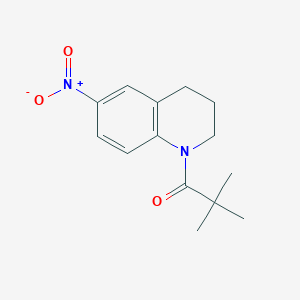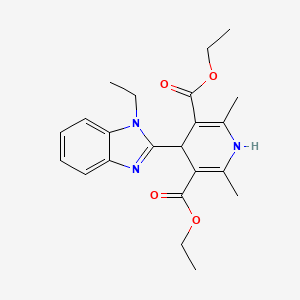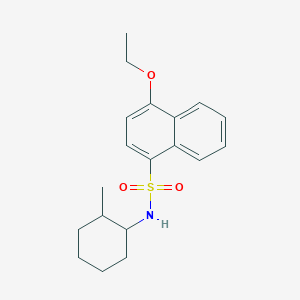
2,2-dimethyl-1-(6-nitro-3,4-dihydroquinolin-1(2H)-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-DIMETHYL-1-(6-NITRO-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)PROPAN-1-ONE is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a nitro group attached to the quinoline ring, which imparts unique chemical and biological properties. It is used in various scientific research applications due to its distinctive structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-DIMETHYL-1-(6-NITRO-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)PROPAN-1-ONE typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring is synthesized through a cyclization reaction involving aniline derivatives and carbonyl compounds under acidic or basic conditions.
Introduction of the Nitro Group: The nitro group is introduced via nitration, using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the Propanone Moiety: The final step involves the alkylation of the quinoline derivative with 2,2-dimethylpropanone under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.
Purification Steps: Techniques such as recrystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-DIMETHYL-1-(6-NITRO-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)PROPAN-1-ONE undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Oxidation: Hydrogen peroxide, acetic acid as solvent.
Substitution: Nucleophiles such as amines or thiols, basic conditions.
Major Products Formed
Reduction: 2,2-DIMETHYL-1-(6-AMINO-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)PROPAN-1-ONE.
Oxidation: 2,2-DIMETHYL-1-(6-NITROQUINOLINE N-OXIDE-1-YL)PROPAN-1-ONE.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-DIMETHYL-1-(6-NITRO-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)PROPAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-DIMETHYL-1-(6-NITRO-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)PROPAN-1-ONE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, disrupting normal cellular functions and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one .
- 1,2,3,4-Tetrahydroisoquinoline analogs .
Uniqueness
2,2-DIMETHYL-1-(6-NITRO-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)PROPAN-1-ONE is unique due to the presence of both the nitro group and the 2,2-dimethylpropanone moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H18N2O3 |
|---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
2,2-dimethyl-1-(6-nitro-3,4-dihydro-2H-quinolin-1-yl)propan-1-one |
InChI |
InChI=1S/C14H18N2O3/c1-14(2,3)13(17)15-8-4-5-10-9-11(16(18)19)6-7-12(10)15/h6-7,9H,4-5,8H2,1-3H3 |
InChI Key |
FFFPWSFKMXNPLC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)N1CCCC2=C1C=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(1,3-benzodioxol-5-yloxy)methyl]-5-[(1,2-oxazol-3-ylmethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B11481830.png)
![4H-Cyclopenta[4,5]thieno[2,3-d]pyrimidine-3-acetonitrile, 3,5,6,7-tetrahydro-4-oxo-](/img/structure/B11481833.png)
![N-[3-(1-Phenylcyclopropaneamido)phenyl]adamantane-1-carboxamide](/img/structure/B11481842.png)
![N-[1-(4-methoxyphenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]thiophene-2-carboxamide](/img/structure/B11481847.png)
![8-(4-chlorophenyl)-1,3-dimethyl-6-pentyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11481850.png)
![6-butyl-8-(4-chlorophenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11481852.png)

![2-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]methyl}-4-methoxybenzaldehyde](/img/structure/B11481861.png)

![N-{2-[({3-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-5-yl}carbonyl)amino]ethyl}pyrazine-2-carboxamide](/img/structure/B11481873.png)
![13-(methoxymethyl)-4-(4-methoxyphenyl)-11-methyl-5-pyrrol-1-yl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B11481876.png)
![N-[2-(2-phenylethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]furan-2-carboxamide](/img/structure/B11481880.png)
![2-fluoro-N-[(2E)-5-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide](/img/structure/B11481881.png)

